molecular formula C22H23NO7 B2921283 (2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate CAS No. 859664-24-7

(2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

Cat. No. B2921283
M. Wt: 413.426
InChI Key: OUXPUMKCKDDYRP-SXGWCWSVSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate chemical reactions. One notable method for its preparation is described by Liu et al . In this process:


Molecular Structure Analysis

The compound’s molecular formula suggests a benzofuran core with appended functional groups. The presence of a dimethylcarbamate moiety indicates potential biological activity. Detailed X-ray single crystal diffraction studies reveal the precise arrangement of atoms in the crystal lattice .

Scientific Research Applications

Polymeric and Solid Lipid Nanoparticles for Drug Delivery

Polymeric and solid lipid nanoparticles, including those incorporating carbendazim and tebuconazole (compounds with carbamate functionalities similar to the query compound), have been developed for sustained release in agricultural applications. These nanoparticles offer advantages such as improved release profiles, reduced environmental toxicity, and enhanced efficiency of active compounds, suggesting potential for the design of delivery systems in pharmaceuticals and agriculture (E. Campos et al., 2015).

Synthesis and Characterization of Novel Compounds

Research into the synthesis and characterization of novel compounds, such as benzofuran and benzimidazole derivatives, highlights the importance of these structures in developing new materials and pharmaceuticals. For instance, the synthesis of novel ceria nanoparticles from Ce(III)-benzoxazine dimer complexes via thermal decomposition demonstrates the utility of benzofuran derivatives in materials science for creating nanomaterials with potential applications in catalysis and environmental remediation (C. Veranitisagul et al., 2011).

Corrosion Inhibition

The development of corrosion inhibitors based on indanone derivatives for protection of metals in acidic environments showcases the application of carbamate and benzofuran-like structures in industrial chemistry. These compounds effectively inhibit corrosion, suggesting that similar structures could be explored for protective coatings or additives in materials prone to corrosion (A. Saady et al., 2018).

Pharmaceutical Applications

The exploration of compounds for pharmaceutical applications, including those with benzofuran cores and carbamate functionalities, is a critical area of research. For example, studies on benzofurans and flavonoids from Morus mesozygia with hepatoprotective and antioxidant activities indicate the potential of similar structures in developing new therapeutic agents (G. W. Kapche et al., 2011).

Analytical Toxicology

The analytical characterization and toxicology of novel psychoactive substances, including benzyl derivatives of phenethylamine drugs, underscore the importance of structural analysis and toxicological assessment in the development of safe pharmaceuticals. These studies provide a framework for evaluating the safety and efficacy of new compounds before clinical application (D. Zuba & Karolina Sekuła, 2013).

Future Directions

: Fotie, J., Olvera, A., Ayer, S. K., Djieutedjeu, H., & Poudeu, P. F. P. (2015). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45(1), 1–8. DOI: 10.1007/s10870-014-0556-9

properties

IUPAC Name

[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-12-15(30-22(25)23(2)3)8-7-14-19(24)16(29-20(12)14)9-13-10-17(26-4)21(28-6)18(11-13)27-5/h7-11H,1-6H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXPUMKCKDDYRP-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

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